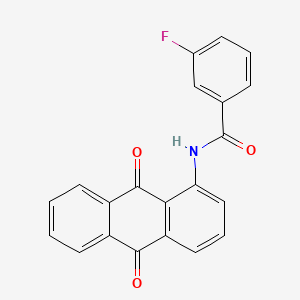![molecular formula C19H16N4O2S B4038713 1-(3-methylphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B4038713.png)
1-(3-methylphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione
描述
1-(3-methylphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core substituted with a 3-methylphenyl group and a 5-phenyl-4H-1,2,4-triazol-3-yl sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of a suitable dicarboxylic acid derivative.
Introduction of the 3-Methylphenyl Group: This step often involves a Friedel-Crafts acylation reaction using 3-methylbenzoyl chloride and an appropriate catalyst.
Attachment of the 5-Phenyl-4H-1,2,4-triazol-3-yl Sulfanyl Group: This can be accomplished through a nucleophilic substitution reaction where the triazole moiety is introduced via a thiol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-(3-methylphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to form corresponding alcohols.
Substitution: The phenyl and triazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl or triazole derivatives.
科学研究应用
1-(3-methylphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel polymers or as a building block for advanced materials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
作用机制
The mechanism of action of 1-(3-methylphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione is not well-documented. its structural components suggest potential interactions with biological targets such as enzymes or receptors. The triazole ring, in particular, is known to interact with various biological macromolecules, potentially inhibiting or modulating their activity.
相似化合物的比较
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Caffeine: A well-known stimulant with a purine structure.
Dichloroaniline: An aniline derivative with various industrial applications.
Uniqueness
1-(3-methylphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione is unique due to its combination of a pyrrolidine-2,5-dione core with a triazole and phenyl groups, which imparts distinct chemical and biological properties not commonly found in other compounds.
属性
IUPAC Name |
1-(3-methylphenyl)-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-12-6-5-9-14(10-12)23-16(24)11-15(18(23)25)26-19-20-17(21-22-19)13-7-3-2-4-8-13/h2-10,15H,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIVFPPHEBBGPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)SC3=NNC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{[(3-CHLOROPHENETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B4038639.png)
![ethyl N-{[3-(4-chlorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}glycinate](/img/structure/B4038651.png)
![N-({1-[(2-methyl-3-pyridinyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4038664.png)
![4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanamide](/img/structure/B4038668.png)
![3-chloro-4-ethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4038674.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4038679.png)
![N-(2-methyl-2-propen-1-yl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4038687.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenoxypropanamide](/img/structure/B4038694.png)
![2-(2,5-dimethylphenoxy)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]propanamide](/img/structure/B4038700.png)

![9-butyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B4038707.png)
![4-phenyl-3-(3-phenyl-2-quinoxalinyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B4038729.png)

![3-bromo-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4038742.png)
